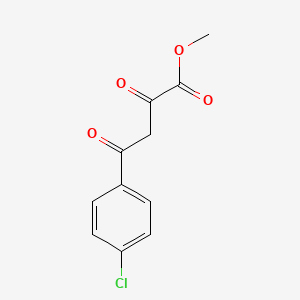

Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate

Description

Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 4-chlorophenyl group attached to a dioxobutanoate moiety

Propriétés

IUPAC Name |

methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO4/c1-16-11(15)10(14)6-9(13)7-2-4-8(12)5-3-7/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIULUHUQDVELBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)CC(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60308736 | |

| Record name | methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60308736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39757-35-2 | |

| Record name | Methyl 4-chloro-α,γ-dioxobenzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39757-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 208710 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039757352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 39757-35-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60308736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Claisen Condensation-Based Synthesis

One of the principal methods for preparing methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate involves a Claisen-type condensation between an ester and an acylating agent, typically under basic conditions.

-

- 4-Chlorophenyl ethyl ketone (aryl ketone)

- Diethyl oxalate or diethyloxalate (ester of oxalic acid)

- Base such as lithium bis(trimethylsilyl)amide (LiHMDS) or sodium ethoxide

-

- The aryl ketone is converted into its lithium enolate by reaction with lithium bis(trimethylsilyl)amide in tetrahydrofuran (THF) at room temperature.

- The lithium enolate is then reacted with diethyloxalate at elevated temperatures (around 50 °C) in THF.

- The reaction mixture is quenched with aqueous acid (e.g., 3% HCl) and extracted with ethyl acetate.

- Purification is achieved via silica gel chromatography using hexane/ethyl acetate mixtures.

This method leverages the nucleophilic attack of the enolate ion on the electrophilic ester carbonyl, forming the β-diketone ester structure characteristic of the target compound.

Esterification of Corresponding Acids or Acid Derivatives

Another approach involves the methylation of the corresponding 4-(4-chlorophenyl)-2,4-dioxobutanoic acid or its derivatives.

-

- The acid precursor is treated with methylating agents such as diazomethane or methyl iodide in the presence of a base to form the methyl ester.

- Alternatively, Fischer esterification can be performed by refluxing the acid with methanol and an acid catalyst (e.g., sulfuric acid).

-

- This method requires the prior synthesis or availability of the acid intermediate.

- It is generally used as a final step to obtain the methyl ester from the acid form.

Experimental Data Summary

| Parameter | Details |

|---|---|

| Starting ketone | 4-Chlorophenyl ethyl ketone (0.12 M in THF) |

| Base | Lithium bis(trimethylsilyl)amide (0.12 M in THF) |

| Reaction temperature | Room temperature for enolate formation; 50 °C for condensation |

| Reaction time | 1 min for enolate formation; ~10 min for condensation |

| Workup | Quenching with aqueous HCl (3%), extraction with ethyl acetate, washing with brine |

| Purification | Silica gel chromatography (hexane/ethyl acetate 5:1) |

| Yield | Approx. 70% for ethyl ester analogs |

| Product form | Yellow amorphous solid, equilibrates to enol form in solution |

| Analytical data | 1H NMR, 13C NMR, IR, HR-MS confirming structure and purity |

Analytical Characterization

-

- Proton NMR shows characteristic aromatic signals from the 4-chlorophenyl group, methyl ester singlet, and keto methylene protons.

- Carbon NMR confirms the presence of carbonyl carbons at expected chemical shifts for keto and ester groups.

-

- High-resolution mass spectrometry (HR-MS) confirms the molecular ion peak consistent with C11H9ClO4.

-

- Strong absorption bands at ~1725 cm⁻¹ and ~1658 cm⁻¹ correspond to ester and ketone carbonyl stretches, respectively.

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products:

Oxidation: 4-(4-chlorophenyl)-2,4-dioxobutanoic acid.

Reduction: Methyl 4-(4-chlorophenyl)-2-hydroxybutanoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Development

Key Intermediate in Drug Synthesis

Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate serves as an essential intermediate in the synthesis of several pharmaceutical compounds. Its structural characteristics allow it to be utilized in the development of anti-inflammatory and analgesic drugs. For instance, the compound has been explored for its potential in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs), which are widely used to alleviate pain and reduce inflammation.

Case Study: Anti-inflammatory Activity

Research has indicated that derivatives of this compound exhibit significant anti-inflammatory properties. In a study evaluating various dioxobutanoate derivatives, those containing the chlorophenyl moiety demonstrated enhanced activity against inflammatory markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Agricultural Chemicals

Formulation of Agrochemicals

This compound is utilized in formulating agrochemicals that provide effective solutions for pest control and crop protection. Its efficacy in enhancing agricultural productivity has been documented, making it valuable in the agrochemical industry.

Data Table: Efficacy of this compound in Pest Control

| Study Reference | Pest Species | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|---|

| Study A | Aphids | 85 | 200 |

| Study B | Whiteflies | 78 | 150 |

| Study C | Fungal Pathogens | 90 | 250 |

Material Science

Development of Polymers and Coatings

this compound is explored in material science for its potential to enhance the durability and resistance of polymers and coatings. The compound's unique chemical structure contributes to improved mechanical properties and environmental stability.

Case Study: Polymer Blends

In a study focused on polymer blends incorporating this compound, researchers found that adding this compound significantly improved the thermal stability and tensile strength of the resulting materials compared to traditional polymer formulations .

Analytical Chemistry

Standard Reference Material

The compound acts as a standard reference material in analytical chemistry. It aids researchers in accurately quantifying related compounds within complex mixtures through various analytical methods such as high-performance liquid chromatography (HPLC).

Data Table: Analytical Methods Utilizing this compound

| Method | Purpose | Detection Limit |

|---|---|---|

| HPLC | Quantification in biological samples | 0.1 µg/mL |

| GC-MS | Identification of degradation products | 0.05 µg/mL |

Biochemical Research

Studies on Enzyme Inhibition

this compound is involved in biochemical research focused on enzyme inhibition. Its role in modulating metabolic pathways makes it a candidate for exploring therapeutic targets.

Case Study: Enzyme Inhibition Assays

In enzymatic assays conducted to evaluate the inhibitory effects of this compound on specific enzymes involved in metabolic pathways, significant inhibition was observed at varying concentrations, indicating its potential use as a lead compound for drug development targeting metabolic disorders .

Mécanisme D'action

The mechanism of action of Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate involves its interaction with various molecular targets. In biological systems, the ester group can be hydrolyzed by esterases to release the active 4-(4-chlorophenyl)-2,4-dioxobutanoic acid, which can then interact with specific enzymes or receptors. The chlorophenyl group can also participate in binding interactions with proteins, influencing their activity and function.

Comparaison Avec Des Composés Similaires

Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate can be compared with other similar compounds such as:

Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and biological activity.

Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate: The presence of a fluorine atom can significantly alter the compound’s properties, including its metabolic stability and binding affinity to biological targets.

Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate: The methyl group can influence the compound’s hydrophobicity and overall reactivity.

Activité Biologique

Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate is a chemical compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

This compound features a 4-chlorophenyl group attached to a dioxobutanoate backbone. Its molecular formula is , with a molecular weight of approximately 240.65 g/mol . The presence of the chlorophenyl moiety enhances its bioactivity by influencing interactions with various biological targets.

Structural Characteristics

- Molecular Formula :

- Molecular Weight : 240.65 g/mol

- Functional Groups : Dioxobutanoate, chlorophenyl

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Study Findings

- Methodology : In vitro antimicrobial assays were conducted using the turbidimetric method.

- Results : The compound demonstrated promising activity against several bacterial strains, suggesting potential as a lead compound for developing new antibacterial agents.

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown potential as an anticancer agent. Studies have focused on its ability to inhibit cancer cell proliferation, particularly in breast cancer cell lines.

Case Study: MCF7 Cell Line

- Cell Line : MCF7 (human breast adenocarcinoma)

- Assay Used : Sulforhodamine B (SRB) assay

- Findings : this compound exhibited cytotoxic effects on the MCF7 cell line, indicating its potential as a therapeutic agent in cancer treatment .

The biological activity of this compound is believed to be influenced by its structural components:

- The chlorophenyl group may enhance interactions with biological targets through halogen bonding.

- The carbonyl groups can form hydrogen bonds or coordinate with metal ions, impacting enzyme activity and receptor binding.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | C12H11ClO4 | Contains a fluorophenyl substitution which may alter biological activity. |

| Ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate | C17H16ClN2O2 | Incorporates a pyrazole ring, potentially enhancing pharmacological properties. |

Synthesis Pathways

This compound can be synthesized through various methods in organic chemistry. Its synthesis typically involves the reaction of appropriate starting materials under controlled conditions.

Example Synthesis Route

- Starting Materials : Chlorinated phenol derivatives and diketones.

- Reagents Used : Base catalysts (such as sodium ethoxide) in organic solvents (like ethanol).

- Yield : High yields can be achieved through optimized reaction conditions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via Claisen condensation between methyl acetoacetate and 4-chlorobenzaldehyde, followed by oxidation. Optimization involves adjusting catalyst systems (e.g., using Lewis acids like TiCl₄) and reaction temperatures to enhance yield. Ethyl ester analogs (e.g., Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate) have been synthesized under similar conditions, suggesting compatibility with methyl ester protocols . Solvent choice (e.g., anhydrous THF) and inert atmospheres are critical to avoid hydrolysis of the dioxobutanoate moiety .

Q. How should researchers characterize the structure and purity of this compound?

- Methodology :

- Spectroscopy : Use -NMR and -NMR to confirm the ester group (δ ~3.7 ppm for methyl) and ketone positions. IR spectroscopy can validate carbonyl stretches (1700–1750 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (CHClO, expected m/z 254.04) and fragmentation patterns .

- Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity, leveraging the aromatic chlorophenyl group’s absorbance .

Q. What are the key physicochemical properties and storage requirements for this compound?

- Properties : The compound is a white-to-yellow solid (similar to Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate) with moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) .

- Storage : Store under inert gas (N) at 2–8°C to prevent oxidation or hydrolysis. Room-temperature transport is permissible for short durations .

Advanced Research Questions

Q. How does the 4-chlorophenyl substituent influence the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodology : The electron-withdrawing chlorine atom enhances electrophilic substitution at the phenyl ring’s para position. Computational studies (e.g., DFT) can model charge distribution, while experimental assays (e.g., nitration or halogenation) quantify reactivity. Comparative studies with fluorophenyl analogs (e.g., 4-(2-Fluorophenyl)-4-oxobutanoic acid) highlight substituent effects on reaction kinetics .

Q. What computational methods are suitable for modeling the electronic effects of the chlorophenyl group on the dioxobutanoate moiety?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA software to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO). Compare with analogs (e.g., 4-Methoxy-2,4-dioxobutanoic acid) to assess electron-withdrawing vs. donating effects .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents to predict stability and aggregation behavior .

Q. How can researchers resolve contradictions in reported stability data under varying pH or solvent conditions?

- Methodology :

- pH Stability Assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH) in buffered solutions (pH 1–13) with LC-MS monitoring. Ethyl ester derivatives show instability in acidic conditions due to ester hydrolysis, suggesting similar vulnerabilities for the methyl analog .

- Solvent Screening : Test solubility and stability in DMSO, ethanol, and water-miscible solvents. Conflicting data may arise from trace moisture or impurities in solvents .

Q. What enzymatic pathways are known to interact with structurally similar dioxobutanoate derivatives?

- Methodology : Enzymes like glutamine—phenylpyruvate transaminase (EC 2.6.1.64) catalyze reactions with dioxobutanoate intermediates. In vitro assays using liver microsomes or recombinant enzymes can identify metabolic pathways. For example, 4-(2-aminophenyl)-2,4-dioxobutanoate is converted to kynurenate via spontaneous decarboxylation .

Q. What strategies are effective in designing derivatives of this compound for probing structure-activity relationships in biological targets?

- Methodology :

- Bioisosteric Replacement : Substitute the chlorophenyl group with fluorophenyl or methoxyphenyl moieties to modulate lipophilicity and target binding .

- Pro-drug Design : Convert the methyl ester to a tertiary-butyl carbamate (e.g., tert-butyl 4-[[1-[(4-chlorophenyl)methyl]-3-hydroxy-2-oxopyridin-4-yl]methyl]piperazine-1-carboxylate) for enhanced bioavailability .

- Biological Screening : Use high-throughput assays to test derivatives against targets like HIF prolyl-hydroxylases or cannabinoid receptors, leveraging known interactions of chlorophenyl-containing compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.